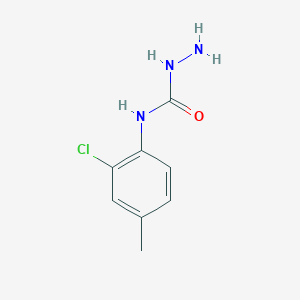

3-Amino-1-(2-chloro-4-methylphenyl)urea

Vue d'ensemble

Description

3-Amino-1-(2-chloro-4-methylphenyl)urea is a useful research compound. Its molecular formula is C8H10ClN3O and its molecular weight is 199.64 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

3-Amino-1-(2-chloro-4-methylphenyl)urea is an organic compound with significant biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of the Compound

- Chemical Formula : C8H10ClN3O

- Molecular Weight : 201.64 g/mol

- CAS Number : 15940-63-3

This compound is a derivative of urea, characterized by the presence of an amino group and a chloro-methylphenyl substituent, which contributes to its diverse biological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit urease, an enzyme responsible for various pathologies such as kidney stones and peptic ulcers. Its inhibitory activity is notable, with some derivatives exhibiting IC50 values in the nanomolar range, indicating potent action against urease .

- Cellular Effects : This compound modulates cell signaling pathways and gene expression, influencing cellular metabolism. Studies have demonstrated alterations in the expression of genes involved in metabolic pathways upon treatment with this compound .

- Binding Interactions : The compound binds to active sites of target enzymes, effectively inhibiting their activity and leading to downstream effects on cellular functions .

Table 1: Biological Activity Summary

Case Study 1: Urease Inhibition

A study focused on the synthesis and evaluation of various urea derivatives, including this compound, revealed that these compounds exhibited potent urease inhibitory activity. The study utilized jack bean urease as a model and reported IC50 values significantly lower than standard inhibitors like thiourea . This suggests potential therapeutic applications in treating conditions related to excessive urease activity.

Case Study 2: Antitumor Activity

Research evaluating the cytotoxic effects of diaryl urea derivatives demonstrated that compounds similar to this compound showed promising antitumor properties against various cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer). The most active derivatives had IC50 values comparable to or better than established chemotherapeutics .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound indicates good solubility due to its molecular structure, which enhances its bioavailability as a therapeutic agent. Toxicological assessments are essential for determining safe dosage levels and potential side effects; however, specific studies focusing on this compound's toxicology remain limited.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the anticancer properties of urea derivatives, including 3-amino-1-(2-chloro-4-methylphenyl)urea. Research indicates that compounds with similar structural features exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of aryl ureas have shown promising results in inhibiting the proliferation of tumor cells through mechanisms such as apoptosis and necroptosis.

- Case Study : A study evaluating a series of pyrazinyl–aryl urea derivatives demonstrated their effectiveness against cancer cell lines, with IC50 values indicating significant anti-proliferative activity. The T24 bladder cancer cell line was particularly sensitive to these compounds .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | T24 | <20 |

| Compound B | Hep G2 | 30 |

| Compound C | MGC-803 | 25 |

Neuropharmacology

this compound has also been explored as a potential negative allosteric modulator of the CB1 receptor, which is implicated in various neurological conditions. Research indicates that certain analogs can attenuate cocaine-seeking behaviors in animal models, suggesting a role in addiction treatment .

Agricultural Applications

Herbicidal Activity

The compound has been investigated for its herbicidal properties, particularly as part of unsymmetrically disubstituted ureas used in crop protection. These compounds can inhibit specific biochemical pathways in plants, leading to growth regulation and weed control.

- Case Study : A patent outlines the synthesis and application of various urea derivatives as herbicides, emphasizing their effectiveness in controlling unwanted vegetation while minimizing environmental impact .

Biochemical Research

Biological Buffering Agent

In biochemical assays, this compound serves as an organic buffer. Its stability and solubility make it suitable for various biological applications, including enzyme assays and protein interactions studies .

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of this compound is crucial for optimizing its efficacy in therapeutic applications. Modifications to the urea structure can significantly impact biological activity.

| Modification | Effect on Activity |

|---|---|

| Chlorine substitution at position 2 | Increased potency against cancer cell lines |

| Methyl group addition at position 4 | Enhanced solubility and bioavailability |

Propriétés

IUPAC Name |

1-amino-3-(2-chloro-4-methylphenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3O/c1-5-2-3-7(6(9)4-5)11-8(13)12-10/h2-4H,10H2,1H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMPIMJYMEXOVAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)NN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.